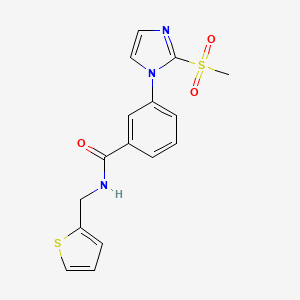

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the imidazole and thiophene rings, along with the benzamide moiety, contributes to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thi

生物活性

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its structural features that allow for interaction with various biological targets. This compound is characterized by a benzamide core, an imidazole moiety, and a thiophene substituent, which together contribute to its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Structural Features:

- Imidazole Ring : Known for its ability to coordinate with metal ions and participate in enzymatic reactions.

- Benzamide Core : Facilitates interactions with protein receptors.

- Thiophene Group : Enhances π-π stacking interactions, potentially increasing binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The imidazole ring can influence enzymatic activity through coordination with metal ions.

- Receptor Modulation : The benzamide core can bind to various receptors, modulating their function and downstream signaling pathways.

- Binding Affinity : The thiophene moiety enhances the compound's binding affinity through π-π interactions, which are crucial in drug-receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds possess antimicrobial properties. The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

The compound's ability to modulate receptor activity suggests potential anticancer properties. For example, similar compounds have been investigated for their inhibitory effects on various cancer cell lines.

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | c-MET Kinase | 8.1 | Inhibition |

| Other Imidazole Derivatives | Various Cancer Cell Lines | Varies | Induction of Apoptosis |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antimalarial Activity : A series of thiazole and imidazole derivatives were tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth while maintaining low cytotoxicity in human cell lines .

- Leishmanicidal Activity : Hybrid compounds featuring thiazole scaffolds demonstrated significant activity against Leishmania species, indicating the potential for developing new antileishmanial drugs .

- Pin1 Inhibition : Research on thiazole derivatives revealed potent inhibition against Pin1, a target implicated in cancer progression, suggesting similar potential for the imidazole-based compound .

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties . Studies have shown that derivatives of imidazole compounds can exhibit significant activity against various bacterial strains and cancer cell lines.

- Antimicrobial Activity : In vitro studies have demonstrated that related compounds possess notable antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer proliferation. For instance, some synthesized derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating promising anticancer potential .

Biological Research

The imidazole ring in the compound facilitates coordination with metal ions, which can enhance its biological activity through the formation of metal-ligand complexes. These complexes are being studied for their potential use as:

- Metal-based drugs : Investigating their efficacy in targeting specific enzymes or receptors involved in disease pathways.

- Ligands in coordination chemistry : Exploring their role in developing novel therapeutic agents that can modulate biological processes.

Materials Science

The unique properties of the compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties or specific functionalities.

- Catalysis : Its structural features may also enable its use as a catalyst or catalyst precursor in organic reactions, particularly those involving heterocyclic compounds.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various derivatives of imidazole-based compounds, including the target compound, evaluated their antimicrobial activity against multiple strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of imidazole derivatives demonstrated that some compounds exhibited significant cytotoxicity against colorectal carcinoma cell lines (HCT116). The study highlighted that modifications to the imidazole ring could enhance selectivity and potency, suggesting a pathway for developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant activity against various pathogens |

| Biological Research | Metal coordination complexes | Potential for novel therapeutic agents |

| Materials Science | Polymer additives and catalysts | Enhanced material properties |

属性

IUPAC Name |

3-(2-methylsulfonylimidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-24(21,22)16-17-7-8-19(16)13-5-2-4-12(10-13)15(20)18-11-14-6-3-9-23-14/h2-10H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGSNRNRFLWMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。